1-(Propylamino)propan-2-ol

概要

説明

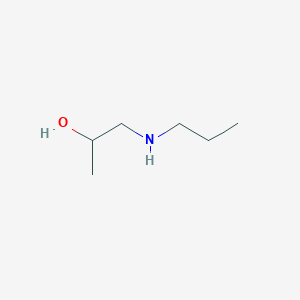

1-(Propylamino)propan-2-ol is an organic compound with the molecular formula C6H15NO. It is a type of amino alcohol, characterized by the presence of both an amine group and a hydroxyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-(Propylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylamine with propylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where propylamine and propylene oxide are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 1-(Propylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines or alcohols.

科学的研究の応用

Chemical Applications

Flame Retardant Properties

- Usage in Materials : OctaBDE is primarily used as a flame retardant in plastics, particularly in the production of electronic and electrical equipment. It is commonly blended with antimony trioxide to enhance its effectiveness in preventing ignition and slowing down the spread of flames .

- Technical Mixtures : Commercial octaBDE consists of a technical mixture of different PBDE congeners, predominantly containing hepta- and octabromodiphenyl ethers. This mixture typically comprises 12-15% of the final product weight .

Environmental Research

- Model Compound : OctaBDE serves as a model compound for studying the environmental behavior of brominated flame retardants. Research focuses on its degradation pathways and the formation of less brominated compounds that may exhibit higher toxicity and bioaccumulation potential .

Biological Applications

Toxicological Studies

- Endocrine Disruption : Studies have indicated that octaBDE can interact with hormone receptors, potentially disrupting normal hormonal functions. This raises concerns about its effects on developmental and reproductive health .

- Health Impacts : Animal studies suggest that octaBDE may affect liver function, thyroid activity, and neurobehavioral development. However, definitive human health impacts remain inconclusive due to limited epidemiological data .

Industrial Applications

Production Processes

- Manufacturing Techniques : The synthesis of octaBDE involves the bromination of diphenyl ether using bromine or bromine-containing compounds under controlled conditions. This process ensures the desired level of bromination for effective flame retardancy.

- Purity Standards : Industrial-grade octaBDE is produced with high purity (>95%), making it suitable for various applications in research and testing environments .

Environmental Chemistry

Degradation Pathways

- Environmental Release : OctaBDE can be released into the environment through manufacturing processes and from products containing it. Once released, it can undergo photolysis and anaerobic degradation, leading to the formation of less brominated PBDEs that may pose greater ecological risks .

- Bioaccumulation Potential : Elevated concentrations of octaBDE have been detected in various environmental matrices such as air, water, soil, and biota. Its persistence raises concerns about long-term ecological effects .

Regulatory Actions

Legislation and Bans

- Global Regulations : Due to its potential health risks and environmental impact, octaBDE has been banned in several regions since 2004. The European Union has prohibited its use under the Existing Substances Regulation, while similar restrictions have been enacted in various U.S. states .

- Stockholm Convention : In 2009, octaBDE was added to the Stockholm Convention list of persistent organic pollutants (POPs), reflecting its persistence and toxicity concerns .

作用機序

The mechanism of action of 1-(Propylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathway involved.

類似化合物との比較

1-Aminopropan-2-ol: Another amino alcohol with similar properties but different applications.

2-Amino-1-propanol: A structural isomer with distinct chemical behavior.

Propranolol: A beta-adrenergic blocker with a similar structural motif but different pharmacological effects.

Uniqueness: 1-(Propylamino)propan-2-ol is unique due to its specific combination of an amine and hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.

生物活性

Overview

1-(Propylamino)propan-2-ol, also known as C6H15NO, is an amino alcohol characterized by both an amine group and a hydroxyl group. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and potential biological activities.

This compound can be synthesized through the reaction of propylamine with propylene oxide, typically requiring a catalyst and elevated temperatures for complete conversion. The compound is notable for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of ketones, aldehydes, secondary or tertiary amines, and various substituted amines or alcohols.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It acts as a ligand that binds to these targets, modulating their activity and leading to diverse biochemical effects. This mechanism underlies its potential therapeutic applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism includes disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Neuropharmacological Effects

There is ongoing research into the neuropharmacological effects of this compound. Preliminary studies suggest potential anxiolytic and antidepressant activities, possibly linked to its ability to modulate neurotransmitter systems. However, further investigations are necessary to elucidate these effects fully.

Case Study 1: Toxicology Report

A notable case involved an inpatient who ingested a disinfectant containing multiple alcohols, including propan-2-ol. The autopsy revealed significant lung edema and other systemic effects attributed to the compound's toxicity. This case underscores the importance of understanding the biological impacts of alcohol derivatives like this compound in clinical settings .

Case Study 2: Pharmacokinetics Study

A pharmacokinetics study assessed the absorption of propan-2-ol from hand sanitizers. Results indicated measurable concentrations in blood post-exposure, highlighting the compound's potential for systemic absorption and its implications for safety in consumer products .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Amino Alcohol | Antimicrobial, neuropharmacological | Drug development, industrial use |

| Propranolol | Beta-blocker | Cardiovascular effects | Hypertension treatment |

| 1-Aminopropan-2-ol | Amino Alcohol | Limited antimicrobial activity | Synthesis intermediate |

特性

IUPAC Name |

1-(propylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-7-5-6(2)8/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGILRTUNWCFJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。